2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
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Overview
Description
A 53693 is a selective adrenergic agonist with a chemical classification as a rigid catecholamine. It has affinity to certain alpha receptor subtypes in rat alpha-2 receptors. A-53693 is a useful probe of the molecular interactions of alpha agonistic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Stereoselective Synthesis : A study explored the stereoselective synthesis of tetrahydro-2H-[2]benzopyrano[3,4-c]pyrrol-3-ones and related compounds as precursors of serotonin 5-HT2C receptor agonists, including analogues related to your compound of interest (Francis et al., 2011).
- Photophysical Properties : Another study investigated the electronic structure and photophysical properties of isoindole and its derivatives, which may include compounds structurally similar to your compound (Rettig & Wirz, 1976).
Structural Analysis
- Crystal Structure : The crystal structure of a stable monosubstituted isoindole derivative provides insight into the structural stability of similar compounds (Takahashi et al., 1994).
- Molecular and Supramolecular Structures : A study on butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, which include isoindole structures, offers insights into the molecular and supramolecular structures of these compounds (Trujillo-Ferrara et al., 2006).
Application in Medicinal Chemistry
- Antibacterial Activity : Research has been conducted on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity, highlighting the potential medicinal applications of similar compounds (Ahmed et al., 2006).
- Steroidal Hormones Synthesis : The conversion of (+)-dehydroabietic acid into steroidal hormones involves a compound structurally similar to 2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole, indicating its potential role in steroid synthesis (Matsumoto et al., 1988).
Receptor Binding Studies
- Dopamine Receptor Binding : A study evaluated the binding affinity of cis-syn-1-Methyl-3-n-propyl-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indoles for dopamine D1 and D2 receptors, which is relevant for understanding the interaction of similar compounds with neural receptors (Ghosh et al., 1995).
Electronic and Molecular Structure
- Electronic Structure Analysis : Comparative analysis of the electronic structures of positional isomers, such as indole and isoindole, provides insight into the molecular characteristics of compounds like 2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole (Kovtunenko et al., 1984).
properties
CAS RN |
115103-48-5 |
---|---|
Product Name |
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-methyl-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindole-6,7-diol |
InChI |
InChI=1S/C13H17NO2/c1-14-6-8-2-3-10-9(11(8)7-14)4-5-12(15)13(10)16/h4-5,8,11,15-16H,2-3,6-7H2,1H3 |
InChI Key |
GADBWSAMUVMXIT-UHFFFAOYSA-N |
SMILES |
CN1CC2CCC3=C(C2C1)C=CC(=C3O)O |
Canonical SMILES |
CN1CC2CCC3=C(C2C1)C=CC(=C3O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole A 53693 A-53693 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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